![molecular formula C16H18N4O B136357 Lysergic Acid Hydrazide CAS No. 5256-61-1](/img/structure/B136357.png)
Lysergic Acid Hydrazide
Overview
Description
Lysergic Acid Hydrazide is a derivative of Lysergic Acid, which is a precursor for a wide range of ergoline alkaloids produced by the ergot fungus and found in the seeds of various plants . It’s important to note that Lysergic Acid is a key component of LSD (Lysergic Acid Diethylamide), a potent psychedelic drug .
Synthesis Analysis
Lysergic Acid Hydrazide can be synthesized from ergot alkaloids via a process known as hydrazinolysis . This process involves the reaction of ergotamine tartrate with hydrazine hydrate . Other methods of total lysergic acid synthesis have been presented, including those through Woodward, Hendrickson, and Szantay intermediates and Heck coupling methods .Molecular Structure Analysis
The molecular structure of Lysergic Acid Hydrazide is derived from the ergoline backbone common to all ergot alkaloids . The iso-lysergic acid hydrazide isomer is created by inverting the configuration at carbon atom 8 close to the carboxyl group .Chemical Reactions Analysis
The chemical reactions involving Lysergic Acid Hydrazide primarily involve its conversion from ergot alkaloids via hydrazinolysis . This process is optimized to allow quantitative conversion after 20 minutes at 100°C .Scientific Research Applications
1. Pharmacology and Psychopharmacology
Lysergic Acid Diethylamide (LSD), a derivative of lysergic acid, has a complex pharmacology, and its mechanisms are not entirely understood. LSD's physiological tolerance is high, and its psychological effects can be controlled in a medically supervised setting. This substance has sparked new interest as a tool for understanding neural mechanisms of consciousness states and has potential treatment options for conditions like cluster headaches and terminal illnesses (Passie et al., 2008).
2. Emotional and Social Effects
LSD has been observed to impair fear recognition and enhance emotional empathy and sociality. In studies, LSD produced feelings of happiness, trust, closeness to others, and an increased desire to be with people, indicating its potential use in psychotherapy (Dolder et al., 2016).
3. Brain Connectivity and Ego Dissolution
Research has shown that LSD can increase global functional connectivity within the brain, affecting high-level association cortices and the thalamus. This increased connectivity correlates with subjective reports of "ego dissolution," making LSD a valuable substance for studying altered states of consciousness (Tagliazucchi et al., 2016).
4. Analytical and Behavioural Characterization
Studies on LSD analogs, such as AL-LAD and LSZ, provide insights into their analytical characterization and behavioural responses, contributing to understanding psychoactive substances and aiding substance use and forensic identification research (Brandt et al., 2017).
5. LC-MS/MS Quantification Method
Development and validation of a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for quantifying LSD and its metabolites in plasma samples have been critical in clinical trials, improving the understanding of LSD's pharmacokinetics (Dolder et al., 2018).
6. Psychosis-like Symptoms and Mechanism of Action
LSD is used as a model for psychosis in preclinical research, helping to understand the mechanism of action of psychotic-like effects. This research is significant for testing potential novel antipsychotic drugs (De Gregorio et al., 2016).
Future Directions
The future directions of research into Lysergic Acid Hydrazide could involve its use in the quantification of ergot alkaloids. A novel sum parameter method (SPM) targeting all ergot alkaloids simultaneously via Lysergic Acid Hydrazide has been developed . This method could be a promising alternative to classical approaches for ergot alkaloid screening in food .
properties
IUPAC Name |
(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20-8-10(16(21)19-17)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)20/h2-5,7,10,14,18H,6,8,17H2,1H3,(H,19,21)/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYMPWWTAQZUQB-QMTHXVAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537381 | |
Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lysergic Acid Hydrazide | |
CAS RN |
5256-61-1 | |
Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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